6-O-Vanilloylajugol

Description

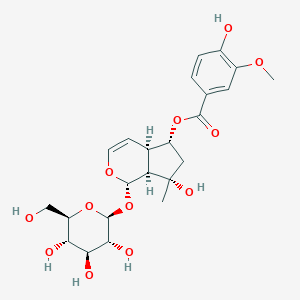

Structure

3D Structure

Properties

IUPAC Name |

[(1S,4aR,5R,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O12/c1-23(30)8-14(33-20(29)10-3-4-12(25)13(7-10)31-2)11-5-6-32-21(16(11)23)35-22-19(28)18(27)17(26)15(9-24)34-22/h3-7,11,14-19,21-22,24-28,30H,8-9H2,1-2H3/t11-,14+,15+,16+,17+,18-,19+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAISAAYEQAVGA-YYFWYDPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-O-Vanilloylajugol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Vanilloylajugol is a naturally occurring iridoid glycoside found in various plant species of the Phlomis genus. Iridoids are a class of monoterpenoids known for their diverse biological activities, and this compound is of particular interest to the scientific community for its potential pharmacological applications, including its antioxidant properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and information on its isolation and characterization.

Physicochemical Properties

The following table summarizes the available and computed physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₀O₁₂ | - |

| Molecular Weight | 498.48 g/mol | [1] |

| Appearance | Powder | [1] |

| Purity | ≥ 95% (by HPLC) | [1] |

| XLogP3 | -1.68 | Computed |

| Hydrogen Bond Donor Count | 6 | Computed |

| Hydrogen Bond Acceptor Count | 12 | Computed |

| Rotatable Bond Count | 7 | Computed |

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific spectral data from the original isolation studies are not widely disseminated, the structural confirmation of commercially available reference standards is typically performed using these techniques.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the detailed molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR would be employed to identify the chemical environment of each proton and carbon atom, respectively. This allows for the confirmation of the ajugol core, the vanilloyl moiety, and the glycosidic linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement for this compound, further confirming its molecular formula of C₂₃H₃₀O₁₂.

Isolation and Characterization

This compound is an iridoid that has been isolated from plants belonging to the Phlomis genus, which is a part of the Lamiaceae family. The isolation process from plant material typically involves the following workflow:

Caption: General workflow for the isolation and characterization of this compound.

Experimental Protocols

General Isolation Procedure:

-

Extraction: The dried and powdered plant material (e.g., aerial parts of a Phlomis species) is extracted exhaustively with a polar solvent such as methanol at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The crude extract is then subjected to a series of chromatographic separations. This may involve initial fractionation using column chromatography with silica gel or other stationary phases.

-

Purification: Further purification is typically achieved through repeated column chromatography, often utilizing different adsorbent materials like Sephadex, and culminating in preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structure Determination: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Antioxidant Activity

This compound is noted for its antioxidant properties. This reactivity is likely attributed to the phenolic hydroxyl group present in the vanilloyl moiety, which can donate a hydrogen atom to scavenge free radicals.

A common method to assess this antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

References

The Biosynthesis of 6-O-Vanilloylajugol: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of the proposed biosynthetic pathway of 6-O-Vanilloylajugol, a significant acylated iridoid glycoside found in various medicinal plants. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of complex plant-derived secondary metabolites.

Introduction

This compound is a member of the diverse family of iridoid glycosides, which are known for their wide range of biological activities. The unique structure of this compound, featuring an ajugol core acylated with a vanilloyl group, suggests a complex biosynthetic pathway that combines elements of both iridoid and phenylpropanoid metabolism. Understanding this pathway is crucial for the potential biotechnological production of this and similar high-value compounds. This guide synthesizes current knowledge on iridoid and vanillin biosynthesis to propose a complete pathway for this compound and provides detailed experimental protocols for its investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in two major stages: the formation of the iridoid core, ajugol, and the synthesis of the vanilloyl moiety, followed by a final acylation step.

Biosynthesis of the Ajugol Core

The formation of ajugol follows the general iridoid biosynthesis pathway, which originates from the methylerythritol phosphate (MEP) pathway in plastids.[1]

Key Steps:

-

Geraniol Synthesis: The pathway begins with the synthesis of geraniol from geranyl pyrophosphate (GPP), a product of the MEP pathway.

-

Iridoid Skeleton Formation: A series of oxidation and cyclization reactions, catalyzed by enzymes such as geraniol 8-hydroxylase (G8H), 8-hydroxygeraniol oxidoreductase (8-HGO), and iridoid synthase (ISY), leads to the formation of the characteristic iridoid cyclopentanopyran skeleton.[2]

-

Hydroxylation to form Ajugol: The iridoid intermediate undergoes a series of hydroxylation steps to yield the final ajugol core.

Biosynthesis of the Vanilloyl Moiety

The vanilloyl group is derived from the phenylpropanoid pathway, which starts with the amino acid phenylalanine.

Key Steps:

-

Phenylalanine to Ferulic Acid: Phenylalanine is converted to ferulic acid through a series of enzymatic reactions.

-

Formation of Vanilloyl-CoA: Ferulic acid is then converted to vanillic acid, which is subsequently activated to vanilloyl-CoA. This activation is a critical step for the subsequent acylation reaction.

Final Acylation Step: Formation of this compound

The final step in the biosynthesis of this compound is the transfer of the vanilloyl group from vanilloyl-CoA to the 6-hydroxyl group of ajugol. This reaction is catalyzed by a specific acyltransferase, likely a member of the BAHD acyltransferase family.[3][4] The acylation of catalpol with vanilloyl coenzyme A is a critical step in the biosynthesis of Picroside-II, a similar acylated iridoid, suggesting a comparable mechanism for this compound.[4]

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the biosynthesis of this compound. However, the following table outlines the types of quantitative data that are essential for a thorough understanding of this pathway. The experimental protocols described in the subsequent section can be employed to generate this data.

| Parameter | Description | Method |

| Enzyme Kinetics (Km, Vmax, kcat) | Kinetic parameters for the key enzymes in the pathway, particularly the putative vanilloyltransferase. | Spectrophotometric or HPLC-based enzyme assays.[5] |

| Metabolite Concentrations | In planta concentrations of key intermediates (e.g., ajugol, vanillic acid) and the final product in different tissues and developmental stages. | UPLC-MS/MS or NMR spectroscopy.[6][7] |

| Gene Expression Levels | Relative or absolute expression levels of the genes encoding the biosynthetic enzymes. | qRT-PCR or RNA-Seq. |

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate and characterize the biosynthesis of this compound.

Extraction and Analysis of Iridoids

Objective: To extract and quantify this compound and its precursors from plant material.

Protocol:

-

Sample Preparation: Freeze-dry plant tissue (e.g., leaves, roots) and grind to a fine powder.

-

Extraction: Extract the powdered tissue with 80% methanol at room temperature with shaking for 24 hours.

-

Purification: Centrifuge the extract and pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove chlorophyll and other non-polar compounds.

-

Analysis: Analyze the purified extract using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for identification and quantification of this compound and its precursors. Use authentic standards for calibration. NMR spectroscopy can be used for structural confirmation.[8][9][10][11]

Heterologous Expression and Characterization of the Putative Vanilloyltransferase

Objective: To identify and functionally characterize the acyltransferase responsible for the final step of this compound biosynthesis.

Protocol:

-

Candidate Gene Identification: Perform transcriptome analysis of the plant species of interest to identify candidate genes belonging to the BAHD acyltransferase family that are co-expressed with other iridoid biosynthetic genes.

-

Gene Cloning: Clone the full-length cDNA of the candidate genes into an appropriate expression vector (e.g., pET vector for E. coli expression).[12]

-

Heterologous Expression: Transform the expression constructs into a suitable host organism like E. coli BL21(DE3) and induce protein expression with IPTG.

-

Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assay: Perform an in vitro enzyme assay containing the purified enzyme, ajugol, and vanilloyl-CoA.[13] The reaction mixture should be incubated at an optimal temperature and pH, and the reaction quenched with a suitable solvent.

-

Product Identification: Analyze the reaction products by UPLC-MS/MS to confirm the formation of this compound.

-

Kinetic Analysis: Determine the kinetic parameters (Km, Vmax) of the enzyme by varying the concentrations of the substrates (ajugol and vanilloyl-CoA) and measuring the initial reaction rates.[5]

Detailed Protocol for BAHD Acyltransferase Enzyme Assay

Objective: To determine the activity and kinetics of the putative vanilloyltransferase.

Materials:

-

Purified recombinant BAHD acyltransferase

-

Ajugol (acyl acceptor)

-

Vanilloyl-CoA (acyl donor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., 10% formic acid in methanol)

-

HPLC or UPLC-MS/MS system

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of the purified enzyme, and ajugol.

-

Initiate the reaction by adding vanilloyl-CoA.

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time course (e.g., 0, 5, 15, 30 minutes).

-

Stop the reaction at each time point by adding the quenching solution.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by UPLC-MS/MS to quantify the amount of this compound produced.

-

Calculate the initial reaction velocity and use this data to determine the kinetic parameters of the enzyme. A spectrophotometric assay using Ellman's reagent (DTNB) can also be adapted to continuously monitor the release of Coenzyme A.[5]

Conclusion

The proposed biosynthetic pathway of this compound provides a solid framework for future research in this area. The experimental protocols outlined in this guide offer a clear path to identifying and characterizing the key enzymes involved, particularly the final vanilloyltransferase. Elucidating this pathway will not only enhance our fundamental understanding of plant secondary metabolism but also open up new avenues for the metabolic engineering and sustainable production of this and other valuable acylated iridoid glycosides.

References

- 1. Biosynthesis of the iridoid glucoside, lamalbid, in Lamium barbatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Final step in the biosynthesis of iridoids elucidated [mpg.de]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Capturing acyltransferase(s) transforming final step in the biosynthesis of a major Iridoid Glycoside, (Picroside-II) in a Himalayan Medicinal Herb, Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR Spectroscopy for Metabolomics Research [pubmed.ncbi.nlm.nih.gov]

- 11. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization and heterologous expression of three DGATs from oil palm (Elaeis guineensis) mesocarp in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis [frontiersin.org]

Pharmacological Properties of 6-O-Vanilloylajugol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the pharmacological properties, experimental protocols, and signaling pathways of 6-O-Vanilloylajugol is currently limited. This guide summarizes the available information and extrapolates potential properties based on the known activities of its structural components, vanillic acid and the iridoid glycoside, ajugol. The information presented for related compounds should be considered as a basis for future research on this compound and not as established properties of the compound itself.

Introduction

This compound is a naturally occurring iridoid glycoside. Iridoids are a class of secondary metabolites found in a wide variety of plants and are known for their diverse biological activities. The structure of this compound is characterized by an ajugol core, which is an iridoid, esterified with a vanilloyl group at the 6-position. This unique combination suggests a potential for a range of pharmacological effects, drawing from the properties of both the iridoid and the vanilloyl moieties. This technical guide aims to provide a comprehensive overview of the known and potential pharmacological properties of this compound, offering a foundation for researchers and professionals in drug discovery and development.

Known and Potential Pharmacological Properties

Direct studies on this compound are sparse. However, based on its chemical structure and the known bioactivities of its components, the following pharmacological properties are of significant interest for investigation.

Antioxidant Activity

The presence of the vanilloyl group, a derivative of vanillic acid, strongly suggests that this compound possesses antioxidant properties. Phenolic compounds like vanillic acid are well-documented radical scavengers.

Quantitative Data on Related Compounds:

| Compound | Assay | IC50 Value (µg/mL) | Reference |

| Vanillin | DPPH Radical Scavenging | 283.76 | [1] |

| Coumaric Acid | DPPH Radical Scavenging | 255.69 | [1] |

| Oryza sativa Extract | DPPH Radical Scavenging | 314.51 | [1] |

Anti-inflammatory Activity

Both iridoids and phenolic compounds have been shown to exhibit anti-inflammatory effects. Vanillic acid, for instance, has been demonstrated to suppress inflammatory responses by inhibiting key signaling pathways. The potential anti-inflammatory action of this compound is a promising area for research. Studies on vanillic acid have shown it can inhibit the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[2]

Quantitative Data on Related Compounds:

| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference |

| Herbal Formula CF2 | Nitric Oxide Inhibition (LPS-induced RAW 264.7 cells) | 7.83 | [3] |

| Herbal Formula CF4 | Nitric Oxide Inhibition (LPS-induced RAW 264.7 cells) | 7.87 | [3] |

| Piper nigrum Extract | Nitric Oxide Inhibition (LPS-induced RAW 264.7 cells) | 10.52 | [3] |

| Zingiber officinale Extract | Nitric Oxide Inhibition (LPS-induced RAW 264.7 cells) | 11.93 | [3] |

| Zingiber cassumunar Extract | Nitric Oxide Inhibition (LPS-induced RAW 264.7 cells) | 21.33 | [3] |

Anticancer Activity

Vanillic acid has been investigated for its anticancer properties, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. While no direct evidence exists for this compound, this is a logical therapeutic area to explore.

Quantitative Data on Related Compounds:

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

| Novel Drug ND-2 | MCF-7 (Breast Cancer) | MTT | 8.4 | [4] |

Neuroprotective Effects

Vanillin and its derivatives have been studied for their neuroprotective potential in models of neurodegenerative diseases.[5] These compounds have been shown to protect neuronal cells from oxidative stress-induced damage. The neuroprotective capacity of this compound warrants investigation, particularly in the context of age-related neurological disorders.[6][7][8][9]

Experimental Protocols

Detailed experimental protocols for this compound are not available in the current literature. The following are generalized protocols for assessing the key pharmacological activities discussed, which can be adapted for the study of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions of the stock solution.

-

Assay Procedure:

-

Add 100 µL of each sample dilution to a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.[10]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to each well (except for the control group).

-

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10 minutes at room temperature.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-treated control.[3][11][12][13]

Anticancer Activity: MTT Assay for Cytotoxicity

-

Cell Culture: Culture a selected cancer cell line (e.g., HeLa, MCF-7, A549) in the appropriate medium.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Calculation: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[4][14][15][16]

Neuroprotective Activity: In Vitro Model of Oxidative Stress

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in the appropriate medium.

-

Cell Seeding: Seed the cells in a 96-well plate.

-

Treatment:

-

Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours).

-

Induce oxidative stress by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2).

-

-

Assessment of Cell Viability: Perform an MTT assay as described above to quantify cell survival.

-

Measurement of Reactive Oxygen Species (ROS): Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels.

Potential Signaling Pathways

The specific signaling pathways modulated by this compound have not been elucidated. However, based on the activities of vanillic acid and other iridoids, the following pathways are likely targets for investigation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Many natural anti-inflammatory compounds exert their effects by inhibiting NF-κB activation. Vanillic acid has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2]

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a key role in inflammation and cell proliferation. Vanillic acid has been shown to inhibit the phosphorylation of MAPKs such as ERK, JNK, and p38.[2]

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and metabolism. Dysregulation of this pathway is implicated in cancer. Some natural compounds have been found to modulate this pathway.

Caption: Potential inhibitory effect of this compound on the PI3K/Akt pathway.

Conclusion and Future Directions

This compound is a structurally interesting natural product with the potential for significant pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. However, there is a clear and urgent need for dedicated research to validate these potential properties. Future studies should focus on:

-

Isolation and Purification: Establishing efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological evaluation.

-

In Vitro Screening: Systematically screening the compound against a panel of assays to quantify its antioxidant, anti-inflammatory, cytotoxic, and neuroprotective activities.

-

Mechanism of Action Studies: Investigating the effects of this compound on key signaling pathways such as NF-κB, MAPKs, and PI3K/Akt to elucidate its molecular mechanisms.

-

In Vivo Studies: Progressing to animal models to evaluate the efficacy, pharmacokinetics, and safety of this compound for various disease indications.

This technical guide provides a roadmap for initiating research into the pharmacological properties of this compound, a compound that holds promise for the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Vanillic acid ameliorates collagen-induced arthritis by suppressing the inflammation response via inhibition of the MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. he02.tci-thaijo.org [he02.tci-thaijo.org]

- 4. ijprajournal.com [ijprajournal.com]

- 5. mdpi.com [mdpi.com]

- 6. Neuroprotective Effects of 6-Shogaol and Its Metabolite, 6-Paradol, in a Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carvacrol Protects Against 6-Hydroxydopamine-Induced Neurotoxicity in In Vivo and In Vitro Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. khu.elsevierpure.com [khu.elsevierpure.com]

- 9. Neuroprotective Effect of 1,4-Naphthoquinones in an In Vitro Model of Paraquat and 6-OHDA-Induced Neurotoxicity [mdpi.com]

- 10. media.neliti.com [media.neliti.com]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide to the Biological Activity of 6-O-Vanilloylajugol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-Vanilloylajugol is an iridoid glycoside esterified with vanillic acid. While research specifically focused on this compound is limited, its constituent parts, vanillic acid and ajugol, are known to possess a range of significant biological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing from data on its individual components and related compounds. The primary reported activity of this compound is its antioxidant capacity, demonstrated through its ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. This guide synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways potentially modulated by this compound, offering a valuable resource for future research and drug discovery efforts.

Introduction

This compound is a naturally occurring iridoid glycoside. Iridoids are a class of monoterpenoids known for their diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. The structure of this compound combines an ajugol core, an iridoid glucoside, with vanillic acid, a phenolic acid widely recognized for its antioxidant and anti-inflammatory properties. This unique combination suggests that this compound may exhibit a synergistic or enhanced spectrum of biological activities compared to its individual components. This guide will explore these potential activities in detail, providing a foundation for further scientific investigation.

Known and Potential Biological Activities

The biological activities of this compound can be inferred from its known antioxidant properties and the well-documented pharmacological effects of vanillic acid and ajugol.

Antioxidant Activity

The only directly reported biological activity of this compound is its antioxidant effect, specifically its ability to scavenge DPPH free radicals. This activity is likely attributable to the presence of the vanillic acid moiety, which is a potent antioxidant.

Potential Anti-inflammatory Activity

Both vanillic acid and iridoids, including ajugol, have demonstrated significant anti-inflammatory properties. Vanillic acid has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as enzymes like COX-2 and iNOS[1]. Iridoids are also known to suppress inflammatory pathways, including the NF-κB signaling cascade[2]. The combination of these two moieties in this compound suggests a strong potential for anti-inflammatory effects.

Potential Neuroprotective Activity

Vanillic acid has been investigated for its neuroprotective effects, with studies indicating its ability to reduce neuroinflammation and oxidative stress[1][3]. It has shown potential in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease[1]. Given that oxidative stress and inflammation are key pathological features of neurodegeneration, the antioxidant and anti-inflammatory properties of this compound suggest it may also possess neuroprotective capabilities.

Potential Anticancer Activity

Vanillic acid has been reported to exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and angiogenesis, such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways[4]. Iridoid glycosides have also been shown to inhibit cancer cell growth and metastasis by inducing cell cycle arrest and regulating apoptosis-related signaling pathways[5]. Therefore, this compound is a candidate for investigation as a potential anticancer agent.

Quantitative Data

Direct quantitative data for the biological activities of this compound are scarce. The available information primarily pertains to its antioxidant activity. For other potential activities, data from studies on vanillic acid and ajugol are presented to provide a comparative context.

| Compound/Extract | Assay | Target/Cell Line | Result (IC50/EC50) | Reference |

| This compound | DPPH Radical Scavenging | - | Data not specified | Inferred from qualitative reports |

| Vanillic Acid | DPPH Radical Scavenging | - | ~15 µg/mL | General literature values |

| Anti-inflammatory (NO production) | LPS-stimulated RAW 264.7 cells | ~50 µM | General literature values | |

| Anticancer (Cell Viability) | HCT116 colon cancer cells | ~200 µM | [4] | |

| Ajugol | Anti-inflammatory | - | Data not specified | Inferred from general iridoid studies |

Experimental Protocols

Detailed methodologies for key experiments relevant to the biological activities of this compound are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the antioxidant activity of a compound.

Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically at 517 nm.

Protocol:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample preparation: Dissolve this compound in methanol to prepare a stock solution and then create a series of dilutions.

-

Reaction: Add 1 mL of each sample dilution to 2 mL of the DPPH solution. A control is prepared using 1 mL of methanol instead of the sample.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated macrophages.

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

In Vitro Anticancer Assay: MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Culture and Seeding: Culture a cancer cell line (e.g., HCT116) in an appropriate medium and seed the cells into a 96-well plate.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Signaling Pathways

Based on the activities of its constituent molecules, this compound is likely to modulate several key signaling pathways involved in inflammation, cell survival, and proliferation.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. Both vanillic acid and iridoids have been shown to inhibit this pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway in Cell Survival and Proliferation

This pathway is crucial for regulating cell growth, survival, and proliferation and is often dysregulated in cancer. Vanillic acid has been shown to modulate this pathway.

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural compound with potential therapeutic applications stemming from its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. While direct experimental evidence for many of these activities is still lacking, the known pharmacological profiles of its constituent molecules, vanillic acid and ajugol, provide a strong rationale for further investigation.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the bioactivity of purified this compound in a broad range of in vitro and in vivo models to confirm and quantify its anti-inflammatory, neuroprotective, and anticancer effects.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms and signaling pathways modulated by this compound.

-

Synergistic Effects: Investigating the potential synergistic interactions between the vanillic acid and ajugol moieties.

-

Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound to assess its drug-like properties.

This in-depth guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] AN OVERVIEW OF THERAPEUTIC EFFECTS OF VANILLIC ACID | Semantic Scholar [semanticscholar.org]

- 4. Vanillic Acid Suppresses HIF-1α Expression via Inhibition of mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK Pathways in Human Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]

6-O-Vanilloylajugol: A Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-Vanilloylajugol, a naturally occurring iridoid glycoside, has emerged as a compound of interest in the pharmaceutical and scientific communities. Possessing a unique chemical structure derived from the esterification of ajugol with vanillic acid, this molecule is credited with a spectrum of potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its antioxidant, anti-inflammatory, neuroprotective, anticancer, and antimicrobial properties. While direct experimental data for this specific compound is nascent, this document synthesizes available information and draws plausible mechanistic insights from studies on its constituent moieties and structurally related compounds. This guide aims to serve as a foundational resource for researchers and professionals in drug development by presenting available data, outlining detailed experimental protocols for its investigation, and visualizing hypothesized signaling pathways, thereby highlighting both the promise and the existing knowledge gaps surrounding this compound.

Introduction

This compound is a phytochemical constituent found in various plant species, including those of the genus Ajuga. Structurally, it is an iridoid glycoside characterized by a vanilloyl group attached to the ajugol core. The presence of both the iridoid and the vanilloyl moieties suggests a potential for synergistic or unique biological activities. Iridoids are a class of monoterpenoids known for their diverse pharmacological effects, including anti-inflammatory and neuroprotective actions. Vanillic acid, a phenolic compound, is well-documented for its antioxidant and anti-inflammatory properties. The combination of these two pharmacophores in a single molecule makes this compound a compelling candidate for therapeutic development.

Potential Therapeutic Uses

Preliminary evidence and inferences from related compounds suggest that this compound may possess several therapeutic benefits.

Antioxidant Activity

The vanilloyl moiety of this compound strongly suggests inherent antioxidant potential. Phenolic compounds like vanillic acid are known to act as potent free radical scavengers. One supplier of this compound notes its 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging properties, although specific quantitative data such as IC50 values are not provided.[1] The antioxidant activity is likely attributable to the hydrogen-donating ability of the hydroxyl group on the vanilloyl ring.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is a significant area of interest. This activity is likely mediated through the inhibition of key inflammatory enzymes and signaling pathways. Studies on structurally similar compounds and the vanillic acid component suggest a plausible mechanism involving the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[2][3] These enzymes are critical in the production of inflammatory mediators such as nitric oxide and prostaglandins. Furthermore, the modulation of inflammatory signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways is a probable mechanism of action.

Neuroprotective Potential

Vanillic acid and other iridoid glycosides have demonstrated neuroprotective effects in various experimental models. These effects are often attributed to their antioxidant and anti-inflammatory properties, which can mitigate neuronal damage caused by oxidative stress and inflammation, key factors in the pathogenesis of neurodegenerative diseases. While direct studies on this compound are lacking, its chemical composition suggests it may offer protection against neuronal cell death and dysfunction.

Anticancer Properties

The potential of this compound as an anticancer agent is another promising avenue of research. Vanillic acid has been shown to inhibit the proliferation of various cancer cell lines. The cytotoxic effects of iridoid glycosides against cancer cells have also been reported. The combined structure of this compound may, therefore, exhibit antiproliferative and pro-apoptotic activities against malignant cells.

Antimicrobial Activity

The antimicrobial properties of phenolic compounds and iridoids are well-established. Vanillic acid has been shown to possess activity against a range of bacteria and fungi. This suggests that this compound could be investigated as a potential antimicrobial agent, particularly in an era of increasing antibiotic resistance.

Quantitative Data

Quantitative data for this compound is currently limited in the public domain. The following tables summarize the types of quantitative data that are crucial for the evaluation of its therapeutic potential and indicate where data is currently lacking.

Table 1: Antioxidant Activity of this compound

| Assay | Test System | Endpoint | Result | Reference |

| DPPH Radical Scavenging | In vitro | IC50 | Data not available | [1] |

| ABTS Radical Scavenging | In vitro | IC50 | Data not available | |

| Oxygen Radical Absorbance Capacity (ORAC) | In vitro | µmol TE/g | Data not available |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Test System | Endpoint | Result | Reference |

| Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 macrophages | IC50 | Data not available | |

| COX-2 Inhibition | In vitro enzyme assay | IC50 | Data not available | |

| TNF-α Inhibition | LPS-stimulated macrophages | IC50 | Data not available | |

| IL-6 Inhibition | LPS-stimulated macrophages | IC50 | Data not available |

Table 3: Cytotoxicity of this compound

| Cell Line | Assay | Endpoint | Result | Reference |

| Various Cancer Cell Lines | MTT Assay | IC50 | Data not available | |

| Normal Cell Lines (e.g., fibroblasts) | MTT Assay | IC50 | Data not available |

Table 4: Antimicrobial Activity of this compound

| Microorganism | Assay | Endpoint | Result | Reference |

| Escherichia coli | Broth microdilution | MIC | Data not available | |

| Staphylococcus aureus | Broth microdilution | MIC | Data not available | |

| Candida albicans | Broth microdilution | MIC | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the therapeutic potential of this compound.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate

-

Microplate reader

-

Ascorbic acid (positive control)

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare serial dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each concentration of this compound or ascorbic acid.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent

-

96-well cell culture plate

-

Dexamethasone (positive control)

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

To 50 µL of the supernatant, add 50 µL of Griess Reagent.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

-

The IC50 value for NO inhibition is calculated.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer and normal cell lines.

Materials:

-

Selected cancer and normal cell lines

-

Appropriate cell culture medium with supplements

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

Doxorubicin (positive control)

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or doxorubicin for 24, 48, or 72 hours.

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Hypothesized Signaling Pathways

Based on the known activities of its constituent parts and related molecules, this compound is hypothesized to modulate key inflammatory signaling pathways.

References

- 1. Vanillin selectively modulates the action of antibiotics against resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of 6-O-Vanilloylajugol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-O-Vanilloylajugol, an iridoid glycoside. The information is tailored for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document compiles essential spectroscopic data (NMR, IR, and MS) and outlines the typical experimental protocols used for their acquisition, facilitating the identification and characterization of this compound.

Chemical Structure

This compound is an iridoid glycoside characterized by the presence of a vanilloyl group attached to the C-6 position of the ajugol core. Its molecular formula is C₂₃H₃₀O₁₂.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key data points obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results |

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z Value | Interpretation |

| Data not available in search results |

Note: Specific, experimentally derived quantitative data for this compound were not available in the initial search results. The tables are presented as a template for the expected data.

Experimental Protocols

The spectroscopic data for iridoid glycosides like this compound are typically acquired using standardized and well-established analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are generally recorded on a Bruker Avance spectrometer (or equivalent) operating at frequencies ranging from 400 to 600 MHz for ¹H and 100 to 150 MHz for ¹³C. Samples are typically dissolved in deuterated solvents such as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a thin film on a potassium bromide (KBr) pellet or dissolved in a suitable solvent. The spectrum is recorded over the range of 4000-400 cm⁻¹, revealing characteristic absorption bands corresponding to various functional groups within the molecule.

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the preferred method for determining the accurate mass and molecular formula of compounds like this compound. The analysis is typically performed on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer in either positive or negative ion mode.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic analysis of a natural product like this compound is depicted in the following diagram. This workflow ensures a systematic approach to structure elucidation, from initial detection to final confirmation.

Caption: General workflow for the isolation and spectroscopic characterization of natural products.

This guide serves as a foundational resource for professionals engaged in the study of this compound and related natural products. The provided methodologies and data structure are intended to support further research and development in this area.

Unveiling 6-O-Vanilloylajugol: A Literature Review on its Discovery

For Immediate Release

This technical guide provides a comprehensive literature review on the discovery, isolation, and characterization of the iridoid glycoside, 6-O-Vanilloylajugol. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical landscape of medicinal plants and the potential of novel natural products.

Introduction

This compound is a naturally occurring iridoid glycoside. Iridoids are a class of monoterpenoids known for their diverse biological activities and are often found in medicinal plants. The structure of this compound is characterized by an ajugol core esterified with a vanilloyl group at the 6-position. This compound has been identified as a constituent of at least two medicinal plants: Buddleja officinalis and Rehmannia glutinosa.

Discovery and Isolation

The initial discovery of this compound can be traced back to phytochemical investigations of Rehmannia glutinosa, a plant widely used in traditional Chinese medicine. A 2010 review on the phytochemistry of Rehmannia glutinosa by Biren N. Shah, et al., cites a 1990 publication by M. Yoshikawa, et al., in the Chemical & Pharmaceutical Bulletin as a key reference for this compound. Subsequent studies have also reported its presence in Buddleja officinalis.

While the full experimental details from the original discovery paper by Yoshikawa et al. are not widely available in current databases, a general workflow for the isolation of such iridoid glycosides can be inferred from standard phytochemical practices.

General Experimental Workflow for Isolation

The isolation of iridoid glycosides like this compound typically involves a multi-step process aimed at separating the compound from a complex plant matrix.

Structural Elucidation

The determination of the chemical structure of this compound would have relied on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

While the specific spectral data from the original publication remains to be fully accessed, the expected data for this compound is summarized below. This data is crucial for the unambiguous identification of the compound.

| Technique | Parameter | Expected Information |

| Mass Spectrometry (MS) | Molecular Ion Peak | Determination of the molecular weight (C₂₃H₃₀O₁₂) |

| Fragmentation Pattern | Information on the ajugol and vanilloyl moieties | |

| ¹H NMR | Chemical Shifts | Reveals the number and electronic environment of protons |

| Coupling Constants | Provides information on the connectivity of protons | |

| ¹³C NMR | Chemical Shifts | Indicates the number and types of carbon atoms |

| 2D NMR (COSY, HSQC, HMBC) | Correlation Peaks | Establishes the complete connectivity of the molecule |

Physicochemical Properties

Based on available information from chemical suppliers and databases, the key physicochemical properties of this compound are presented in the following table.

| Property | Value | Source |

| CAS Number | 124168-04-3 | Chemical Abstract Service |

| Molecular Formula | C₂₃H₃₀O₁₂ | |

| Molecular Weight | 498.48 g/mol | |

| Appearance | Powder | ALB Technology[1] |

| Purity | >95% (as a reference standard) | ALB Technology[1] |

| Class | Iridoid Glycoside, Hydrolyzable Tannin |

Biological Activity

Preliminary information suggests that this compound possesses antioxidant properties. One supplier, TargetMol, indicates that the compound demonstrates scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This is consistent with the known antioxidant activities of phenolic compounds, such as the vanilloyl moiety present in this molecule. The broader biological activity profile of this compound warrants further investigation.

Conclusion

This compound is an iridoid glycoside of interest that has been isolated from the medicinal plants Rehmannia glutinosa and Buddleja officinalis. While the initial discovery dates back to 1990, detailed experimental data from the primary literature is not readily accessible in modern databases. This technical guide provides a summary of the currently available information and outlines the general methodologies that would have been employed for its discovery and characterization. Further research to fully elucidate the bioactivity and therapeutic potential of this compound is encouraged.

Future Directions

To advance the understanding of this compound, the following steps are recommended:

By following these steps, the scientific community can build upon the initial discovery of this compound and explore its full potential in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of 6-O-Vanilloylajugol from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Vanilloylajugol is an iridoid glycoside that has garnered interest within the scientific community for its potential pharmacological activities. This compound is primarily found in various species of the genus Ajuga, belonging to the Lamiaceae family. These application notes provide a comprehensive, step-by-step protocol for the extraction, purification, and quantification of this compound from plant material, designed for researchers in natural product chemistry, pharmacology, and drug development.

Plant Material

The primary source for this compound is plants from the Ajuga genus, with Ajuga reptans (common bugle) being a frequently cited source. For optimal yield, it is recommended to use the aerial parts (leaves and stems) of the plant, harvested during the flowering season. The plant material should be thoroughly cleaned, air-dried in a shaded, well-ventilated area, and then ground into a fine powder.

Experimental Protocols

Extraction of Crude this compound

The initial step involves the extraction of a crude mixture of compounds, including this compound, from the prepared plant powder. A solvent extraction method is employed, leveraging the polarity of the target compound.

Materials and Reagents:

-

Dried and powdered Ajuga plant material

-

Methanol (analytical grade)

-

Ethanol (analytical grade)

-

Distilled water

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

-

Shaker or sonicator

Protocol:

-

Maceration: Weigh 100 g of the dried plant powder and place it in a 1 L Erlenmeyer flask. Add 500 mL of 80% aqueous methanol.

-

Extraction: Seal the flask and place it on a shaker at room temperature for 24 hours. Alternatively, sonicate the mixture for 1 hour.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery of the target compound.

-

Concentration: Combine all the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.

Purification of this compound

A multi-step chromatographic approach is recommended for the purification of this compound from the crude extract.

2.1. Solid-Phase Extraction (SPE) for Preliminary Cleanup

Materials and Reagents:

-

Crude extract

-

Silica gel (60 Å, 70-230 mesh)

-

Glass column for chromatography

-

Solvents: n-hexane, ethyl acetate, methanol

Protocol:

-

Column Packing: Prepare a silica gel column by making a slurry of silica gel in n-hexane and pouring it into the column. Allow the silica to settle and the solvent to drain until it is just above the silica bed.

-

Sample Loading: Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of solvents with increasing polarity:

-

100% n-hexane (to remove non-polar impurities)

-

n-hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1 v/v)

-

100% ethyl acetate

-

Ethyl acetate:methanol mixtures (e.g., 9:1, 8:2 v/v)

-

100% methanol (to elute highly polar compounds)

-

-

Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., ethyl acetate:methanol:water, 8:1:1 v/v/v). Visualize the spots under UV light (254 nm) and by staining with a vanillin-sulfuric acid reagent followed by heating. Fractions containing the target compound (identified by its characteristic Rf value) are pooled together.

2.2. Column Chromatography for Finer Purification

Materials and Reagents:

-

Pooled fractions from SPE

-

Sephadex LH-20

-

Glass column for chromatography

-

Methanol

Protocol:

-

Column Packing: Swell the Sephadex LH-20 in methanol and pack it into a glass column.

-

Sample Application: Concentrate the pooled fractions from the previous step and dissolve the residue in a small volume of methanol. Apply the sample to the top of the Sephadex LH-20 column.

-

Elution: Elute the column with methanol at a slow flow rate.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC as described previously. Pool the fractions containing pure this compound.

2.3. Preparative High-Performance Liquid Chromatography (HPLC) for Final Polishing

For obtaining a highly pure compound, a final purification step using preparative HPLC is recommended.

Materials and Reagents:

-

Partially purified this compound

-

HPLC-grade methanol and water

-

Formic acid (optional, for better peak shape)

-

Preparative HPLC system with a C18 column

Protocol:

-

Sample Preparation: Dissolve the pooled fractions from the Sephadex column in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: Preparative C18 column (e.g., 250 x 20 mm, 5 µm)

-

Mobile Phase: A gradient of methanol and water (e.g., starting with 20% methanol and increasing to 80% over 40 minutes). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

-

Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min).

-

Detection: UV detector at 280 nm.

-

-

Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound.

-

Purity Check: Analyze the purity of the collected fraction using analytical HPLC.

-

Solvent Removal: Evaporate the solvent from the pure fraction under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables summarize the expected quantitative data from the extraction and purification process. These values are estimates based on typical yields for iridoid glycosides from Ajuga species and may vary depending on the plant material and extraction conditions.

Table 1: Extraction Yield from Ajuga reptans

| Extraction Method | Solvent System | Extraction Yield (% of dry weight) |

| Maceration | 80% Methanol | 15 - 25% |

| Soxhlet Extraction | Ethanol | 10 - 20% |

| Pressurized Liquid Extraction | Water | 20 - 30% |

Table 2: Estimated Purification Yield of this compound

| Purification Step | Starting Material | Estimated Yield of this compound | Purity |

| Solid-Phase Extraction | Crude Extract | 0.5 - 1.5% of crude extract | 40 - 60% |

| Column Chromatography (Sephadex LH-20) | SPE Fractions | 50 - 70% of input | 80 - 95% |

| Preparative HPLC | Column Fractions | 70 - 90% of input | > 98% |

Mandatory Visualization

Caption: Experimental workflow for the extraction and purification of this compound.

Caption: Logical flow of the Solid-Phase Extraction (SPE) step for compound separation.

Application Note: A Validated HPLC Method for the Quantification of 6-O-Vanilloylajugol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-O-Vanilloylajugol, an iridoid glycoside with potential pharmacological applications. The described method is suitable for the accurate and precise quantification of this compound in plant extracts and other matrices. The protocol includes procedures for sample preparation, chromatographic conditions, and method validation in accordance with industry standards.

Introduction

This compound is a naturally occurring iridoid glycoside that has garnered interest in the scientific community for its potential biological activities. As research into this compound progresses, the need for a reliable analytical method for its quantification is critical for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual components in complex mixtures. This document provides a detailed protocol for an HPLC method developed and validated for the quantification of this compound.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Formic acid (analytical grade)

-

Plant material or sample matrix containing this compound

Instrumentation

A standard HPLC system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Diode Array Detector (DAD)

Sample Preparation: Solid-Liquid Extraction

-

Accurately weigh 1.0 g of the powdered and dried plant material.

-

Transfer the material to a suitable extraction vessel.

-

Add 20 mL of 80% methanol in water.

-

Perform ultrasound-assisted extraction (UAE) for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue two more times.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 5 mL of the mobile phase.

-

Filter the reconstituted solution through a 0.45 µm syringe filter prior to HPLC analysis.

HPLC Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient Program | 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-10% B30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 278 nm |

| Injection Volume | 10 µL |

Preparation of Standard Solutions

Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation

The developed HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to the International Council for Harmonisation (ICH) guidelines.[1]

Specificity

The specificity of the method was evaluated by comparing the chromatograms of a blank sample (matrix without the analyte), a standard solution of this compound, and a sample spiked with the standard. The absence of interfering peaks at the retention time of this compound in the blank chromatogram indicates the specificity of the method.

Linearity

The linearity of the method was determined by injecting the prepared calibration standards in triplicate.[2] A calibration curve was constructed by plotting the peak area against the concentration of this compound.

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1 | 15234 |

| 5 | 76170 |

| 10 | 152340 |

| 25 | 380850 |

| 50 | 761700 |

| 100 | 1523400 |

The relationship between concentration and peak area was found to be linear over the concentration range of 1-100 µg/mL, with a correlation coefficient (R²) > 0.999.

Accuracy

The accuracy of the method was assessed by a recovery study.[2][3] A known amount of this compound was spiked into a blank matrix at three different concentration levels (low, medium, and high). The spiked samples were then extracted and analyzed, and the percentage recovery was calculated.

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 10 | 9.8 | 98.0 |

| 50 | 49.5 | 99.0 |

| 90 | 89.6 | 99.6 |

The average recovery was found to be within the acceptable range of 98-102%, demonstrating the accuracy of the method.

Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision).[3][4] Repeatability was assessed by analyzing six replicate injections of a standard solution at a single concentration on the same day. Intermediate precision was determined by repeating the analysis on three different days.

| Precision Parameter | % RSD |

| Repeatability (n=6) | 0.85 |

| Intermediate Precision (n=9) | 1.23 |

The low relative standard deviation (RSD) values indicate good precision of the method.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.[5] The LOD was defined as the concentration that yields an S/N ratio of 3, and the LOQ was defined as the concentration that yields an S/N ratio of 10.

| Parameter | Value (µg/mL) |

| LOD | 0.25 |

| LOQ | 0.75 |

Visualization of Workflows

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical relationship of the HPLC method validation parameters.

Conclusion

The HPLC method described in this application note provides a reliable, accurate, and precise tool for the quantification of this compound. This validated method is suitable for routine quality control of raw materials, extracts, and finished products containing this compound, and can be a valuable asset in further research and development.

References

- 1. HPLC Analysis of Six Iridoid Glycosides from Cymbaria dahurica L | Chinese Pharmaceutical Journal;(24): 2118-2122, 2018. | WPRIM [search.bvsalud.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Identification of the major vanilloid component in Capsicum extract by HPLC-EC and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

Application Notes and Protocols for In Vitro Antioxidant Assays of 6-O-Vanilloylajugol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Vanilloylajugol is an iridoid glycoside that has been isolated from various plant species, including those of the genus Phlomis. Iridoids are a class of secondary metabolites known for a wide range of biological activities. The vanilloyl moiety of this compound suggests potential antioxidant properties, as phenolic compounds are well-known for their ability to scavenge free radicals. Evaluating the antioxidant capacity of this compound is a critical step in assessing its therapeutic potential for conditions associated with oxidative stress.

Data Presentation: Antioxidant Activity of Phlomis Species Extracts

As direct in vitro antioxidant data for isolated this compound is limited, this table summarizes the antioxidant activities of extracts from various Phlomis species, which are known sources of this compound. These values provide an indication of the potential antioxidant efficacy of plant extracts containing this compound and other synergistic or additive compounds.

| Plant Species | Assay | IC50 / Activity Value | Reference Compound |

| Phlomis aurea (Aqueous Extract) | DPPH | 25.17 µg/mL (IC50) | Not specified |

| Phlomis aurea (Petroleum Ether Extract) | DPPH | > 100 µg/mL (IC50) | Not specified |

| Phlomis lychnitis (Methanolic Extract) | DPPH | Significant scavenging activity | Not specified |

| Phlomis umbrosa (Acetone Extract) | DPPH | High scavenging activity | Not specified |

| Phlomis megalantha (Acetone Extract) | DPPH | Highest scavenging activity among tested extracts | Not specified |

| Phlomis Species (General) | FRAP | Significant reducing power observed | Not specified |

Note: The data presented above is for crude extracts and not for the purified this compound. The antioxidant activity of the pure compound may differ significantly.

Experimental Protocols

The following are detailed protocols for four common in vitro antioxidant assays. These can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (95%)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

-